4-acetyl-N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetyl-N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core with an acetyl group and a cycloheptyl-substituted pyrrolidinone moiety, making it a unique structure for study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)benzamide typically involves multi-step organic reactions. One common method includes the acylation of N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)amine with 4-acetylbenzoic acid under acidic conditions. The reaction is usually carried out in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems and advanced purification techniques like column chromatography and recrystallization ensures high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The ketone group in the pyrrolidinone ring can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution can occur on the benzamide ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) for halogenation and nitration, respectively.
Major Products
Oxidation: Formation of 4-carboxy-N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)benzamide.
Reduction: Formation of 4-acetyl-N-(1-cycloheptyl-5-hydroxypyrrolidin-3-yl)benzamide.
Substitution: Formation of various substituted benzamides depending on the electrophile used.
Scientific Research Applications
4-acetyl-N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-acetyl-N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-acetyl-N-(1-cyclohexyl-5-oxopyrrolidin-3-yl)benzamide: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
4-acetyl-N-(1-cyclopentyl-5-oxopyrrolidin-3-yl)benzamide: Similar structure but with a cyclopentyl group instead of a cycloheptyl group.
Uniqueness
4-acetyl-N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)benzamide is unique due to its cycloheptyl-substituted pyrrolidinone moiety, which may confer distinct chemical and biological properties compared to its cyclohexyl and cyclopentyl analogs. This uniqueness makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
Properties
IUPAC Name |
4-acetyl-N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-14(23)15-8-10-16(11-9-15)20(25)21-17-12-19(24)22(13-17)18-6-4-2-3-5-7-18/h8-11,17-18H,2-7,12-13H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLPGPZMNPHXON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2)C3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.